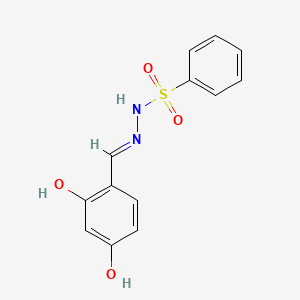

N'-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide

Description

N’-(2,4-Dihydroxybenzylidene)benzènesulfonohydrazide est un composé chimique de formule moléculaire C13H12N2O4S et d'une masse moléculaire de 292,31 g/mol . Il est connu pour sa structure unique, qui comprend à la fois des groupes fonctionnels hydroxyle et sulfonohydrazide. Ce composé est souvent utilisé dans la recherche de découverte précoce en raison de ses propriétés chimiques rares et uniques .

Propriétés

Formule moléculaire |

C13H12N2O4S |

|---|---|

Poids moléculaire |

292.31 g/mol |

Nom IUPAC |

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C13H12N2O4S/c16-11-7-6-10(13(17)8-11)9-14-15-20(18,19)12-4-2-1-3-5-12/h1-9,15-17H/b14-9+ |

Clé InChI |

IDRCMTCCELLNPV-NTEUORMPSA-N |

SMILES isomérique |

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)O)O |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N’-(2,4-Dihydroxybenzylidene)benzènesulfonohydrazide implique généralement la réaction de condensation entre la 2,4-dihydroxybenzaldéhyde et la benzènesulfonohydrazide. La réaction est généralement effectuée dans un solvant d'éthanol sous reflux . Le mélange réactionnel est ensuite refroidi, et le précipité résultant est filtré et purifié pour obtenir le produit souhaité.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la N’-(2,4-Dihydroxybenzylidene)benzènesulfonohydrazide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La N’-(2,4-Dihydroxybenzylidene)benzènesulfonohydrazide a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme ligand en chimie de coordination.

Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoire et antimicrobienne.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur de divers produits chimiques.

Mécanisme d'action

Le mécanisme d'action de la N’-(2,4-Dihydroxybenzylidene)benzènesulfonohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut former des liaisons hydrogène et se coordonner avec des ions métalliques, affectant l'activité enzymatique et la fonction protéique. Ses groupes hydroxyle peuvent participer à des réactions redox, influençant les niveaux de stress oxydatif cellulaire.

Applications De Recherche Scientifique

N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mécanisme D'action

The mechanism of action of N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. Its hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels.

Comparaison Avec Des Composés Similaires

Composés similaires

- N’-(2,4-Dihydroxybenzylidene)-4-méthylbenzènesulfonohydrazide

- N’-(2,4-Dihydroxybenzylidene)-4-nitrobenzènesulfonohydrazide

- N’-(2,4-Dihydroxybenzylidene)-3,4-diméthoxybenzènesulfonohydrazide

Unicité

La N’-(2,4-Dihydroxybenzylidene)benzènesulfonohydrazide est unique en raison de sa combinaison de groupes hydroxyle et sulfonohydrazide, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications de recherche, le distinguant des autres composés similaires.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.